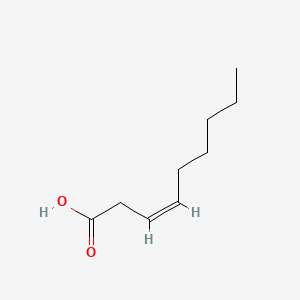

3Z-nonenoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

41653-98-9 |

|---|---|

Molekularformel |

C9H16O2 |

Molekulargewicht |

156.22 g/mol |

IUPAC-Name |

(Z)-non-3-enoic acid |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h6-7H,2-5,8H2,1H3,(H,10,11)/b7-6- |

InChI-Schlüssel |

ZBPYTVBKHKUNHG-SREVYHEPSA-N |

Isomerische SMILES |

CCCCC/C=C\CC(=O)O |

Kanonische SMILES |

CCCCCC=CCC(=O)O |

Herkunft des Produkts |

United States |

Natural Occurrence and Biological Distribution of 3z Nonenoic Acid

Presence in Biological Tissues and Organisms

(3Z)-Nonenoic acid has been noted as a constituent of various animal tissues. ontosight.ai While its specific concentrations and roles in mammalian systems are an area of ongoing research, related fatty acids are well-documented. For instance, the saturated counterpart, nonanoic acid, is a known component of bovine milk fat. admin.chmdpi.com The metabolism of (3Z)-nonenoic acid's precursor, (3Z)-nonenal, is also studied in animal systems. researchgate.net The presence of (3Z)-nonenoic acid itself is listed in resources such as the Livestock Metabolome Database, indicating its relevance in animal biochemistry.

The presence of (3Z)-nonenoic acid is well-established in the plant kingdom, where it often contributes to the characteristic aroma of fruits and vegetables. nih.gov It is primarily formed as a downstream product of the lipoxygenase (LOX) pathway, which is activated upon tissue damage, such as cutting or wounding. tno.nlmsu.edu The immediate precursor to (3Z)-nonenoic acid is the volatile aldehyde (3Z)-nonenal, a C9 compound responsible for the "green" or "grassy" scent of many plants, including cucumber and melon. nih.govresearchgate.net This aldehyde can be subsequently oxidized to form (3Z)-nonenoic acid.

Table 1: Documented Presence of (3Z)-Nonenoic Acid or its Direct Precursor in Plant Systems

| Plant Species | Compound Detected | Context/Organ | Reference |

| Apple (Malus domestica) | (3Z)-nonenal | Fruit Peel Volatiles | msu.edu |

| Cucumber (Cucumis sativus) | (3Z)-nonenal | Fruit | nih.govresearchgate.net |

| Soybean (Glycine max) | (3Z)-nonenal | Seed | researchgate.net |

| Tobacco (Nicotiana benthamiana) | (3Z)-nonenal | Pathogen-induced volatiles | nih.gov |

| Tea (Camellia sinensis) | (3Z)-nonen-1-ol | Fresh Leaves | mdpi.com |

(3Z)-Nonenoic acid can be produced through microbial fermentation processes utilizing specific strains of bacteria or yeast. ontosight.ai Its related alcohol, (3Z)-3-nonen-1-ol, has been identified as a volatile component in Hongqu rice wine, a product of microbial fermentation. mdpi.com Furthermore, recombinant microorganisms, such as the yeast Yarrowia lipolytica, have been engineered for the potential production of various unsaturated fatty acids, including (Z)-3-nonenoic acid. google.com While its production by naturally occurring, non-modified microbes is less documented, the fungus Alternaria solani is known to produce the isomeric compound 8-nonenoic acid. americanchemicalsuppliers.com

Table 2: Association of (3Z)-Nonenoic Acid and its Derivatives with Microbial Systems

| Organism/System | Compound/Context | Application/Significance | Reference |

| Fermentation Cultures | (3Z)-nonen-1-ol | Identified in Hongqu rice wine | mdpi.com |

| Bacteria/Yeast Strains | (3Z)-nonenoic acid | Potential for industrial production via fermentation | ontosight.ai |

| Yarrowia lipolytica (recombinant) | (Z)-3-nonenoic acid | Target compound for biosynthetic engineering | google.com |

| Alternaria solani | 8-nonenoic acid | Natural antifungal product (isomer) | americanchemicalsuppliers.com |

Biosynthetic Origins and Precursors

(3Z)-Nonenoic acid is described as a potential intermediate in fatty acid metabolic pathways, including synthesis and beta-oxidation. ontosight.ai The beta-oxidation of unsaturated fatty acids like (3Z)-nonenoic acid requires specialized auxiliary enzymes, such as enoyl-CoA isomerase, to process the cis-double bond and allow the cycle to proceed. aocs.org However, its primary and most characterized biosynthetic route is not via the de novo fatty acid synthesis pathway, which typically builds saturated fatty acids, but rather through the oxidative cleavage of larger polyunsaturated fatty acids. libretexts.orglibretexts.org

The principal biosynthetic pathway for (3Z)-nonenoic acid in plants is the lipoxygenase (LOX) pathway, a metabolic cascade initiated by the oxygenation of polyunsaturated fatty acids (PUFAs). nih.govgpnotebook.com

The process begins with linoleic acid (a C18:2 PUFA), which is abundant in plant tissues.

Oxygenation: The enzyme 9-lipoxygenase (9-LOX) incorporates molecular oxygen into linoleic acid to form 9-hydroperoxy-octadecadienoic acid (9-HPOD). nih.gov

Cleavage: The hydroperoxide lyase (HPL) enzyme then cleaves the 18-carbon chain of 9-HPOD. tno.nlresearchgate.net This reaction yields two 9-carbon molecules: (3Z)-nonenal (an aldehyde) and 9-oxo-nonanoic acid (an oxo-acid). nih.govtno.nl

Oxidation: The resulting aldehyde, (3Z)-nonenal, can be further metabolized. Its oxidation, catalyzed by enzymes such as aldehyde dehydrogenases, leads to the formation of the corresponding carboxylic acid, (3Z)-nonenoic acid. nih.gov

This pathway is a key part of the plant's response to stress and is responsible for the generation of various "green leaf volatiles." researchgate.net

Table 3: Biosynthesis of (3Z)-Nonenoic Acid via the Lipoxygenase Pathway

| Step | Substrate | Enzyme(s) | Product(s) | Reference |

| 1 | Linoleic Acid | 9-Lipoxygenase (9-LOX) | 9-Hydroperoxy-octadecadienoic acid (9-HPOD) | nih.gov |

| 2 | 9-HPOD | Hydroperoxide Lyase (HPL) | (3Z)-Nonenal + 9-Oxo-nonanoic acid | nih.govtno.nlresearchgate.net |

| 3 | (3Z)-Nonenal | Aldehyde Dehydrogenase | (3Z)-Nonenoic acid | nih.gov |

Derivation from Polyunsaturated Fatty Acid Pathways

Lipoxygenase Pathway Intermediates (e.g., Linoleic Acid, Linolenic Acid)

The biosynthesis of (3Z)-nonenoic acid is a multi-step process that begins with the action of the lipoxygenase (LOX) enzyme on polyunsaturated fatty acids. Linoleic acid and linolenic acid are two primary precursors that, through a cascade of enzymatic reactions, give rise to a variety of compounds, including (3Z)-nonenoic acid.

Linoleic acid, an omega-6 fatty acid, and linolenic acid, an omega-3 fatty acid, are essential fatty acids for many organisms, including humans, as they cannot be synthesized de novo. These fatty acids are common components of plant oils and are integral to cellular membranes. The lipoxygenase pathway is a crucial metabolic route in plants, often activated in response to wounding or pathogen attack, leading to the production of a diverse array of signaling molecules and defense compounds.

The initial step in this pathway is the introduction of molecular oxygen into linoleic or linolenic acid by lipoxygenase, forming fatty acid hydroperoxides. Depending on the specific lipoxygenase enzyme, the hydroperoxide group can be added at different positions on the fatty acid chain. For the formation of (3Z)-nonenoic acid, the 9-lipoxygenase (9-LOX) pathway is of particular importance. This enzyme specifically oxygenates the 9th carbon of linoleic or linolenic acid, producing 9-hydroperoxyoctadecadienoic acid (9-HPODE) from linoleic acid and 9-hydroperoxyoctadecatrienoic acid (9-HPOTE) from linolenic acid.

Hydroperoxide Lyase Cleavage Mechanisms

Following the formation of 9-hydroperoxide intermediates, the next critical step is the cleavage of these molecules by an enzyme known as hydroperoxide lyase (HPL). HPLs are a unique class of cytochrome P450 enzymes that catalyze the cleavage of the carbon-carbon bond adjacent to the hydroperoxide group.

Specifically, 9-hydroperoxide lyase acts on 9-HPODE and 9-HPOTE. The cleavage of 9-HPODE results in the formation of two C9 compounds: (3Z)-nonenal and 9-oxononanoic acid. The aldehyde, (3Z)-nonenal, can then be oxidized to form (3Z)-nonenoic acid. Similarly, the cleavage of 9-HPOTE by 9-HPL yields (3Z,6Z)-nonadienal and 9-oxononanoic acid.

Recent research has shed more light on the intricate mechanism of HPL. Studies have shown that HPLs, belonging to the CYP74B and CYP74C subfamilies, actually function as isomerases. They catalyze a homolytic rearrangement of the fatty acid hydroperoxide into a transient hemiacetal intermediate. This unstable hemiacetal then rapidly decomposes to yield the final aldehyde and oxoacid products. For instance, the conversion of linoleic acid 9-hydroperoxide by melon HPL was shown to produce an unstable hemiacetal, (1'E,3'Z)-9-hydroxy-9-(1',3'-nonadienyloxy)-nonanoic acid, which then breaks down into products including 3(Z)-nonenal.

The production of these volatile aldehydes, such as (3Z)-nonenal, and their corresponding acids, is a key part of the "green leaf volatiles" that are responsible for the characteristic smell of freshly cut grass and are involved in plant defense against pests.

Table 1: Key Enzymes and Substrates in the Formation of (3Z)-Nonenoic Acid

| Enzyme | Substrate(s) | Product(s) Leading to (3Z)-Nonenoic Acid |

|---|---|---|

| 9-Lipoxygenase (9-LOX) | Linoleic Acid | 9-Hydroperoxyoctadecadienoic acid (9-HPODE) |

Primary Metabolic Fates

(3Z)-Nonenoic acid can be directed towards either anabolic (synthesis) or catabolic (breakdown) pathways, reflecting the central role of fatty acids in cellular energy balance and structural component assembly. ontosight.ai

While not a product of the primary de novo fatty acid synthesis pathway, which typically produces the 16-carbon palmitic acid, (3Z)-nonenoic acid can be integrated into fatty acid metabolism for chain elongation. ontosight.aiuoanbar.edu.iq Once activated to its coenzyme A (CoA) thioester, (3Z)-nonenoyl-CoA, it can serve as a substrate for elongase enzyme systems. These systems sequentially add two-carbon units, derived from malonyl-CoA, to the carboxyl end of the fatty acid chain. pressbooks.pub This integration allows for the modification of (3Z)-nonenoic acid into longer-chain fatty acids, which can then be used for various cellular functions.

(3Z)-Nonenoic acid serves as a substrate for beta-oxidation, the primary catabolic pathway for fatty acids. ontosight.ai As an odd-chain fatty acid, its breakdown yields multiple molecules of acetyl-CoA and a terminal three-carbon unit, propionyl-CoA. nih.gov The process requires an auxiliary enzyme to handle the cis-configuration of the double bond, which is not a standard intermediate in the beta-oxidation cycle. nih.gov

The beta-oxidation of (3Z)-nonenoic acid proceeds through the following key steps:

Activation: (3Z)-Nonenoic acid is first activated to (3Z)-nonenoyl-CoA in the cytoplasm.

Isomerization: The (3Z)-nonenoyl-CoA is not a substrate for the next enzyme in the standard pathway, acyl-CoA dehydrogenase. Instead, an isomerase, Δ³,Δ²-enoyl-CoA isomerase, catalyzes the rearrangement of the cis-Δ³ double bond to a trans-Δ² double bond, forming (2E)-nonenoyl-CoA. reactome.org

Standard Beta-Oxidation: (2E)-nonenoyl-CoA is a regular substrate and can enter the beta-oxidation spiral.

Cycling: The pathway proceeds through three more cycles of hydration, oxidation, and thiolytic cleavage.

Final Products: The complete oxidation yields three molecules of acetyl-CoA and one molecule of propionyl-CoA. nih.gov

Table 1: Beta-Oxidation of (3Z)-Nonenoic Acid

| Step | Substrate | Enzyme | Product(s) |

|---|---|---|---|

| 1 | (3Z)-Nonenoyl-CoA | Δ³,Δ²-Enoyl-CoA Isomerase | (2E)-Nonenoyl-CoA |

| 2 | (2E)-Nonenoyl-CoA | Enoyl-CoA Hydratase | L-3-Hydroxynonenoyl-CoA |

| 3 | L-3-Hydroxynonenoyl-CoA | 3-Hydroxyacyl-CoA Dehydrogenase | 3-Ketononenoyl-CoA |

| 4 | 3-Ketononenoyl-CoA | β-Ketothiolase | Heptanoyl-CoA + Acetyl-CoA |

Involvement in Specialized Lipid Metabolism

(3Z)-Nonenoic acid is structurally related to key C9 compounds that are integral to the oxylipin pathway in plants, particularly in the formation of defensive compounds known as divinyl ether fatty acids. ebi.ac.ukresearchgate.net

Divinyl ether fatty acids, such as colneleic acid and colnelenic acid, are synthesized in plants from C18 polyunsaturated fatty acids like linoleic acid and linolenic acid, respectively. ebi.ac.ukcaymanchem.com This pathway is often induced in response to pathogen attack. ebi.ac.uk The process begins with the oxygenation of the C18 fatty acid by a lipoxygenase (LOX) to form a fatty acid hydroperoxide. caymanchem.com This hydroperoxide is the direct substrate for the formation of the divinyl ether structure. ebi.ac.ukebi.ac.uk For example, 9-lipoxygenase converts linoleic acid into 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE), which is then transformed into colneleic acid. caymanchem.com

The conversion of fatty acid hydroperoxides into divinyl ethers is catalyzed by a specific class of enzymes called divinyl ether synthases (DES). researchgate.netuu.nl These enzymes belong to the CYP74 family of cytochrome P450s. ebi.ac.ukebi.ac.uk For instance, a 9-divinyl ether synthase (9-DES) specifically acts on 9-hydroperoxide substrates to produce divinyl ethers like colneleic acid. ebi.ac.uk In tobacco and potato plants, these enzymes and their resulting products are crucial components of the plant's defense system against pathogens. ebi.ac.ukebi.ac.uk

The biosynthesis of divinyl ether fatty acids is a highly stereospecific process. nih.gov The geometry (E/Z configuration) of the newly formed vinyl ether double bond is determined by which of the two hydrogen atoms on the carbon adjacent to the hydroperoxide group (the alpha-carbon) is abstracted by the enzyme. nih.gov

Research using deuterium-labeled fatty acid hydroperoxides has demonstrated a clear relationship between the stereochemistry of hydrogen removal and the resulting double bond configuration. nih.gov

The abstraction of the pro-R hydrogen atom results in the formation of a divinyl ether with an E (trans) vinyl ether double bond. nih.gov

Conversely, the abstraction of the pro-S hydrogen atom produces a divinyl ether with a Z (cis) vinyl ether double bond. nih.gov

This strict stereochemical control ensures the precise formation of specific bioactive divinyl ether isomers in response to environmental stimuli. nih.gov

Table 2: Stereospecificity of Hydrogen Abstraction in Divinyl Ether Synthesis

| Substrate Hydroperoxide | Hydrogen Abstracted | Resulting Vinyl Ether Bond Configuration | Example Product |

|---|---|---|---|

| 9(S)-hydroperoxide | pro-R hydrogen at C-8 | E (trans) | Colneleic acid |

| 9(S)-hydroperoxide | pro-S hydrogen at C-8 | Z (cis) | 8(Z)-Colneleic acid |

| 13(S)-hydroperoxide | pro-R hydrogen at C-14 | E (trans) | Etheroleic acid |

| 13(S)-hydroperoxide | pro-S hydrogen at C-14 | Z (cis) | 11(Z)-Etheroleic acid |

Source: Adapted from research findings on the hidden stereospecificity in divinyl ether biosynthesis. nih.gov

Metabolic Pathways and Biochemical Transformations of 3z Nonenoic Acid

Other Specialized Lipid Biosynthesis

(3Z)-Nonenoic acid and its related C9 aldehyde, (3Z)-nonenal, are integral components in the biosynthesis of other specialized lipids, primarily originating from the oxidative cleavage of larger polyunsaturated fatty acids (PUFAs). These C9 compounds serve as building blocks in pathways that produce a variety of functional lipids, particularly in plants. The central pathway involves the sequential action of lipoxygenase (LOX) and hydroperoxide lyase (HPL) enzymes on C18 PUFAs like linoleic acid and α-linolenic acid. researchgate.net

The process is initiated by LOX, which catalyzes the insertion of molecular oxygen into a polyunsaturated fatty acid to form a fatty acid hydroperoxide intermediate. researchgate.netresearchgate.net For instance, 9S-lipoxygenase (9-LOX) converts linoleic acid into 9S-hydroperoxy-octadecadienoic acid (9S-HPODE). researchgate.net Subsequently, the enzyme hydroperoxide lyase (HPL) cleaves this intermediate. researchgate.netmdpi.com Specifically, 9/13-hydroperoxide lyase (9/13-HPL) acts on 9S-HPODE to yield two C9 compounds: (3Z)-nonenal and 9-oxononanoic acid. researchgate.netmdpi.comuu.nl The aldehyde (3Z)-nonenal is a direct precursor that can be oxidized to form (3Z)-nonenoic acid. This enzymatic cascade is a key source of C9 compounds for further lipid synthesis. researchgate.netresearchgate.net

One significant class of specialized lipids derived from these pathways are divinyl ether fatty acids. Research has identified compounds such as colneleic acid, which is formed from the further transformation of fatty acid hydroperoxides. hmdb.cafoodb.cacaymanchem.com The biosynthesis of colneleic acid involves the stereospecific transformation of (9S)-hydroperoxyoctadecadienoic acid, highlighting the role of these C9 precursors in generating more complex lipid structures. caymanchem.com These specialized lipids are often produced in plants in response to stress, such as pathogen attacks, where they can act as defense and signaling molecules. researchgate.net

The following table summarizes the key enzymatic reaction that generates the C9 precursors for specialized lipid biosynthesis.

| Precursor | Enzyme Cascade | Intermediates | C9 Products | Citation |

| Linoleic acid | 1. 9S-Lipoxygenase (9-LOX) 2. 9/13-Hydroperoxide Lyase (9/13-HPL) | 9S-hydroperoxy-octadecadienoic acid (9S-HPODE) | (3Z)-nonenal, 9-oxononanoic acid | researchgate.netresearchgate.netmdpi.com |

| α-Linolenic acid | 1. 9-Lipoxygenase (9-LOX) 2. 9-Hydroperoxide Lyase (9-HPL) | 9-hydroperoxy-linolenic acid | (3Z,6Z)-nonadienal, 9-oxononanoic acid | mdpi.com |

These C9 compounds are then utilized in the synthesis of various other lipids. The table below details examples of specialized lipids and their connection to C9 precursors.

| Specialized Lipid Class | Example Compound | C9 Precursor(s) / Related Compounds | Organism/Context | Citation |

| Divinyl Ether Fatty Acids | Colneleic acid | Derived from 9S-hydroperoxyoctadecadienoic acid metabolism | Potato (diseased leaves) | hmdb.cacaymanchem.com |

| Oxidized Aldehydes | 4-hydroperoxy-2E-nonenal (4-HPNE) | (3Z)-nonenal | Soybean (Glycine max) | researchgate.net |

| Insect Pheromones | (3Z,6Z)-dodeca-3,6-dien-1-ol | While not a direct product, it highlights the modification of fatty acid-derived structures for signaling. | Termites | researchgate.net |

| Fungal Self-Inhibitors | Nonanoic acid | The saturated analogue of (3Z)-nonenoic acid, produced by various fungi. | Rhizopus oligosporus | nih.gov |

Enzymatic Interactions and Molecular Mechanisms of 3z Nonenoic Acid

Interactions with Lipoxygenase Enzymes

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. mdpi.comkyoto-u.ac.jp While extensive research has been conducted on the interaction of LOX with its preferred substrates like linoleic and linolenic acid, studies have also explored its activity with other related molecules.

Substrate Specificity and Catalytic Activity of LOX Isozymes

Direct and detailed research on (3Z)-nonenoic acid as a substrate for lipoxygenase is limited. However, studies on the structurally similar aldehyde, 3Z-nonenal, provide valuable insights. Research on soybean lipoxygenase-1 (LOX-1) has shown that it can oxidize 3Z-nonenal. nih.govresearchgate.netnih.gov

The catalytic activity of soybean LOX-1 with 3Z-nonenal is considerably lower, approximately 400 to 1000 times less, than with its preferred substrate, linoleic acid. nih.govresearchgate.netnih.gov This indicates a lower substrate specificity for 3Z-nonenal compared to the enzyme's natural polyunsaturated fatty acid substrates. The oxygen uptake during the oxidation of 3Z-nonenal by LOX-1 was found to consistently coincide with the enzyme's activity. nih.govresearchgate.netnih.gov Further research has pointed to the possibility of other LOX isozymes from soybeans also being capable of oxidizing 3Z-nonenal. nih.gov

Stereochemical Outcomes of LOX-mediated Oxidation

The oxidation of 3Z-nonenal by soybean LOX-1 results in the formation of 4-hydroperoxy-2E-nonenal. nih.govresearchgate.netnih.gov A key finding of this enzymatic reaction is its stereospecificity. The product, 4-hydroperoxy-2E-nonenal, was found to be composed of 83% of the 4S-hydroperoxy-stereoisomer. nih.govresearchgate.netnih.gov This demonstrates that LOX-1 maintains the same stereospecificity when oxidizing this 3Z-alkenal as it does with its typical polyunsaturated fatty acid substrates. nih.govresearchgate.netnih.gov This stereochemical preference is a characteristic feature of lipoxygenase-catalyzed reactions.

Modulation of Carbonic Anhydrase Activity

(3Z)-Nonenoic acid has been identified as an inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that are crucial for various physiological processes. nih.govacs.org

Inhibition of Human Carbonic Anhydrase Isoforms (e.g., hCA VA, hCA II, hCA I)

(3Z)-Nonenoic acid has demonstrated inhibitory activity against several human carbonic anhydrase (hCA) isoforms, with a notable selectivity profile. It has been identified as one of the most effective inhibitors of the mitochondrial isoform hCA VA among a series of compounds isolated from essential oils. nih.govtandfonline.com

Studies have quantified the inhibition constants (Kᵢ) of (3Z)-nonenoic acid for different hCA isoforms. It exhibits a Kᵢ value of 4.52 µM against hCA VA. researchgate.net In contrast, its inhibitory effect on the widespread cytosolic isoforms hCA I and hCA II is significantly weaker, with Kᵢ values of 6.09 µM and >100 µM, respectively. nih.govresearchgate.net This indicates a clear selectivity for the mitochondrial isoform hCA VA over the cytosolic ones. nih.govtandfonline.com

Inhibition of Human Carbonic Anhydrase Isoforms by (3Z)-Nonenoic Acid

| Isoform | Inhibition Constant (Kᵢ) in µM |

|---|---|

| hCA I | 6.09 |

| hCA II | >100 |

| hCA VA | 4.52 |

Data sourced from Costa et al. as cited in Supuran, 2022. nih.govresearchgate.net

Proposed Molecular Binding Modes and Selectivity (e.g., Zinc Ion Coordination)

The inhibitory action of many compounds on carbonic anhydrase involves interaction with the zinc ion (Zn²⁺) located in the enzyme's active site. tandfonline.com For classical inhibitors like sulfonamides, the deprotonated molecule directly coordinates with the zinc ion, displacing the water molecule or hydroxide (B78521) ion that is crucial for the catalytic cycle. mdpi.com

For carboxylic acids like (3Z)-nonenoic acid, several inhibition mechanisms are possible. tandfonline.commdpi.com One primary proposed mechanism is the direct binding of the carboxylate group to the catalytic zinc ion. mdpi.commdpi.com In this mode, the carboxylate would act as a zinc-binding group (ZBG), displacing the zinc-bound water/hydroxide. mdpi.com

Biological and Ecological Roles of 3z Nonenoic Acid and Its Metabolites

Role as a Signaling Molecule and Precursor for Bioactive Compounds

(3Z)-Nonenoic acid, a nine-carbon unsaturated fatty acid, and its derivatives function as crucial intermediates in various metabolic processes. ontosight.ai They are not only components of energy storage and membrane structures but also act as precursors for a range of bioactive molecules and participate actively in signaling pathways. ontosight.ai

Derivatives of nonenoic acid are key precursors in the biosynthesis of other functionally important molecules. ontosight.ai A notable pathway is the enzymatic cascade that converts polyunsaturated fatty acids like linoleic acid and linolenic acid into various oxylipins. For instance, the action of 9S-lipoxygenase (LOX) and 9/13-hydroperoxide lyase (HPL) on these fatty acids can lead to the formation of 9-oxononanoic acid. researchgate.net This C9 oxoacid is a valuable precursor for the synthesis of biopolymers. researchgate.net Similarly, the breakdown of linolenic acid can yield (3Z,6Z)-nonadienal and 9-oxo-nonanoic acid, compounds associated with plant stress responses. googleapis.comuu.nl The C9-aldehydes, such as (3Z)-nonenal, are also recognized as "green leaf volatiles" (GLVs), which contribute to the characteristic scent of freshly cut grass. researchgate.net

Fatty acids and their derivatives are deeply involved in cellular signaling. ontosight.ai The methyl ester of (3Z)-nonenoic acid, methyl (xi)-3-nonenoate, is known to participate in cell signaling and lipid transport processes. hmdb.cafoodb.ca A significant finding is the ability of nonanoic acid to activate mitogen-activated protein kinases (MAPKs) in plants. researchgate.net MAPKs are critical signaling modules that are activated in response to a wide variety of stresses. researchgate.net In the grass species Lolium temulentum, nonanoic acid was found to rapidly activate a 46 kDa MAPK in treated leaves within five minutes, with subsequent activation of both 44 kDa and 46 kDa MAPKs in systemic tissues. researchgate.net This demonstrates a clear role for nonanoic acid derivatives in initiating phosphorylation-dependent signaling cascades in response to external stimuli. researchgate.net This lipid-based signaling is analogous to prostaglandin-mediated pathways in animals and is essential for regulating gene expression related to defense. researchgate.net

Contributions to Plant Defense Mechanisms

Plants have developed sophisticated defense systems to fend off pathogens, involving both constitutive barriers and induced responses. uu.nlnumberanalytics.com Oxylipins, a class of molecules that includes derivatives of nonenoic acid, are central to these induced defense mechanisms. ebi.ac.ukebi.ac.uk

Nonanoic acid and related compounds can trigger plant defense responses. uu.nl The activation of MAPK signaling cascades by nonanoic acid is a key part of this induction, as these pathways regulate downstream defense gene expression. researchgate.net Furthermore, certain oxylipins derived from polyunsaturated fatty acids are known to be involved in the hypersensitive response (HR), a form of programmed cell death that limits the spread of pathogens. googleapis.com The application of middle-chain fatty acids like nonanoic acid (also known as pelargonic acid) to leaves can trigger the degradation of linolenic acid in the thylakoid membranes, leading to the rapid production of volatile defense compounds. researchgate.net This process is part of a broader lipid-based signal transduction system that activates defense genes. researchgate.net

A key feature of plant defense is the accumulation of antimicrobial compounds at the site of infection. In response to pathogen attack, the divinyl ether synthase (DES) branch of the oxylipin pathway is strongly induced. unito.it This leads to the production and accumulation of divinyl ether fatty acids, such as colneleic acid and colnelenic acid. ebi.ac.ukebi.ac.uk These compounds, which are structurally related to nonenoic acid, have been shown to inhibit the germination of pathogenic zoospores. ebi.ac.uk

For example, in tobacco plants inoculated with the pathogen Phytophthora parasitica var. nicotianae, colneleic and colnelenic acids are produced in the roots. ebi.ac.uk Similarly, in potato leaves infected with late-blight (Phytophthora infestans), these divinyl ethers accumulate rapidly. ebi.ac.uk Research has shown that the accumulation is often faster in resistant cultivars compared to susceptible ones, highlighting their direct role in defense. ebi.ac.uk

Table 1: Accumulation of Divinyl Ether Fatty Acids in Plants Upon Pathogen Infection

| Plant | Pathogen | Accumulated Compound(s) | Peak Concentration | Reference |

| Tobacco (Nicotiana tabacum) | Phytophthora parasitica var. nicotianae | Colneleic acid, Colnelenic acid | Levels are significantly increased in wild-type vs. antisense plants. | ebi.ac.uk |

| Potato (Solanum tuberosum) | Phytophthora infestans | Colneleic acid, Colnelenic acid | Up to ~7 µg/g fresh weight | ebi.ac.uk |

| Potato (Solanum tuberosum) | Pseudomonas syringae (infiltration) | Colneleic acid | Accumulation of divinyl ether synthase transcripts observed. | ebi.ac.ukebi.ac.uk |

Ecological Interactions

(3Z)-Nonenoic acid and its relatives also mediate interactions between plants and other organisms in their environment. Nonanoic acid is a known plant metabolite and volatile organic compound (VOC) that can be released by plants. nih.govresearchgate.net These VOCs play a crucial role in chemical ecology, including plant-insect interactions. researchgate.net For example, specific VOC profiles emitted by plants can attract or repel insects. researchgate.net The antifungal properties of nonanoic acid also suggest a role in defending against microbial colonization, which is a fundamental ecological interaction. nih.gov

Insect Attractant or Repellent Roles

(3Z)-Nonenoic acid is a naturally occurring medium-chain fatty acid. nih.gov While research directly on the attractant or repellent properties of the (3Z) isomer is specific, the broader class of C9 fatty acids, including nonanoic acid, has been identified for its significant role in insect repellency.

Nonanoic acid, a closely related saturated fatty acid, is a known insect repellent. google.com Fatty acids such as hexanoic, heptanoic, and nonanoic acids have demonstrated considerable repellency properties. google.com In fact, nonanoic acid is utilized in repellent formulations, sometimes in combination with other fatty acids like octanoic and decanoic acids, to protect livestock from a variety of ectoparasites. usda.gov These formulations have shown efficacy against stable flies, horn flies, cattle lice, face flies, house flies, mosquitoes, and ticks. usda.gov

The repellent effect of short-chain fatty acids, which includes the C9 structure of nonenoic acid, is generally more pronounced at higher concentrations. google.com While specific studies may focus on one isomer, the general repellent characteristics are often shared across related fatty acid structures. For instance, (3Z)-Hexen-1-ol, a C6 volatile, is recognized for its role as an insect attractant. preprints.orgresearchgate.net This highlights the diverse roles that different fatty acid derivatives can play in insect interactions, ranging from attraction to repulsion. researchgate.net

Table 1: Examples of Fatty Acids and Derivatives in Insect Interactions

| Compound Name | Role in Insect Interaction |

|---|---|

| Nonanoic Acid | Repellent google.comusda.gov |

| Octanoic Acid | Repellent (in combination) usda.gov |

| Decanoic Acid | Repellent (in combination) usda.gov |

| (3Z)-Hexen-1-ol | Attractant preprints.orgresearchgate.net |

Role in Volatile Organic Compound (VOC) Emissions

(3Z)-Nonenoic acid is a component of the complex blend of volatile organic compounds (VOCs) that can be released by plants, particularly in response to stress. These emissions are part of a sophisticated plant defense mechanism. nih.govnih.gov

When plant tissues are damaged, a cascade of biochemical reactions is initiated. nih.gov One such pathway is the lipoxygenase (LOX) pathway, which involves the oxidation of polyunsaturated fatty acids. nih.govnih.gov This process leads to the formation of various metabolites, including volatile C9 compounds. nih.gov Mechanical damage to plants can trigger the release of (3Z)-nonenal, a related C9 aldehyde, which is known to reduce the activity of pathogens. nih.gov The degradation of fatty acid hydroperoxides produces a range of active compounds, including volatile chemicals that are integral to plant defense. nih.gov

The emission of these VOCs is not only a response to mechanical damage but also to other stressors like high light and temperature. nih.gov These stress conditions can lead to the denaturation of membrane lipids, resulting in the release of compounds like (E)-2-hexenal, another fatty acid derivative. nih.gov The release of VOCs is a significant aspect of plant physiology, influencing how plants interact with their environment, including defending against herbivores and pathogens. pjoes.com The suite of emitted compounds, often referred to as green leaf volatiles (GLVs), can include aldehydes, alcohols, and esters derived from the cleavage of fatty acids. pjoes.com While undamaged plants emit low levels of these compounds, emissions increase significantly from damaged tissues. pjoes.com

Table 2: Factors Influencing Plant VOC Emissions

| Stress Factor | Effect on Plant | Resulting Emission |

|---|---|---|

| Mechanical Damage/Wounding | Activation of lipoxygenase pathway nih.gov | Release of C6 and C9 volatile compounds nih.gov |

| Pathogen Attack | Induction of defense genes nih.gov | Production of antimicrobial secondary metabolites nih.gov |

| High Light and Temperature | Denaturation of membrane lipids nih.gov | Release of acetaldehyde (B116499) and C6 compounds nih.gov |

| Herbivore Feeding | Stimulation of biosynthetic pathways researchgate.net | Increased release of green leaf volatiles (GLVs) and terpenoids researchgate.net |

Synthesis and Derivatization Strategies for Academic Research

Stereoselective Chemical Synthesis of (3Z)-Nonenoic Acid and Analogs

The creation of (3Z)-nonenoic acid in a laboratory setting requires stereoselective methods that preferentially form the cis (or Z) isomer over the more stable trans (or E) isomer. rsc.org The choice of synthetic route is critical for ensuring high isomeric purity, which is essential for accurately interpreting biological and chemical studies.

Two principal strategies have been established for the stereoselective synthesis of cis-alkenes like (3Z)-nonenoic acid: the partial reduction of an alkyne and the Wittig reaction.

Partial Hydrogenation of Alkynes: A well-established method for generating cis-alkenes is the hydrogenation of a corresponding alkyne using a "poisoned" catalyst. wikipedia.org The Lindlar catalyst, which consists of palladium deposited on calcium carbonate (CaCO₃) and treated with a catalytic poison like lead acetate (B1210297) or quinoline, is commonly used for this transformation. wikipedia.orglscollege.ac.in The catalyst is deactivated enough to prevent the complete reduction of the alkyne to an alkane, stopping the reaction at the alkene stage. wikipedia.orgmasterorganicchemistry.com The mechanism involves the syn-addition of two hydrogen atoms to the same face of the alkyne, which is adsorbed onto the catalyst surface, resulting in the exclusive formation of the cis-alkene. lscollege.ac.in For the synthesis of (3Z)-nonenoic acid, this would involve the reduction of 3-nonynoic acid.

The Wittig Reaction: The Wittig reaction is a powerful tool for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. libretexts.orgmnstate.edu The stereochemical outcome of the reaction can be controlled by the nature of the ylide. To produce a cis-alkene selectively, a non-stabilized or semi-stabilized ylide is typically used under salt-free conditions. libretexts.orgjk-sci.com For instance, the synthesis of a (3Z)-nonenoic acid backbone can be achieved by reacting propanal with a non-stabilized ylide, such as butyltriphenylphosphonium bromide, which favors the formation of the Z-isomer. adichemistry.com The reaction proceeds through a kinetically controlled pathway involving an oxaphosphetane intermediate, which preferentially decomposes to the cis-alkene and triphenylphosphine (B44618) oxide. libretexts.orgadichemistry.com

Deuterium-labeled analogs of (3Z)-nonenoic acid are invaluable tools for mechanistic studies, allowing researchers to trace metabolic pathways and elucidate reaction mechanisms without altering the fundamental chemical reactivity of the compound. synmr.inresearchgate.net The synthesis of these analogs requires careful planning, as direct hydrogen-deuterium exchange on the final molecule can be challenging and may scramble the double bond's stereochemistry. ansto.gov.au

A viable strategy involves building the molecule from smaller, pre-deuterated fragments. Research on the synthesis of deuterated oleic acid provides a direct template for this approach. ansto.gov.aunih.gov The synthesis begins with the complete deuteration of saturated precursors, such as nonanoic acid, using methods like metal-catalyzed hydrothermal H/D exchange. ansto.gov.aunih.gov This produces highly deuterated starting materials (e.g., [D₁₇]nonanoic acid). ansto.gov.au These deuterated building blocks are then coupled together using stereoselective reactions, such as the Wittig reaction or alkyne reductions, to construct the full carbon chain with the desired cis-double bond intact. nih.gov This bottom-up approach ensures that the deuterium (B1214612) atoms are precisely placed and that the isomeric purity of the double bond is maintained, which is critical for interpreting data from techniques like NMR spectroscopy and mass spectrometry. synmr.innih.gov

Biocatalytic and Biotechnological Production Approaches

As an alternative to chemical synthesis, biocatalytic methods offer sustainable and highly selective routes to produce (3Z)-nonenoic acid and its precursors. These approaches leverage the specificity of enzymes and whole microbial systems to generate the target compound, often with high stereochemical purity.

Modern biotechnology enables the production of specific fatty acid derivatives through microbial fermentation. Engineered microorganisms, such as the yeast Saccharomyces cerevisiae, can be developed into whole-cell biocatalysts for converting abundant precursors into valuable compounds. organic-chemistry.org For the production of the C9 aldehyde precursor to (3Z)-nonenoic acid, S. cerevisiae has been engineered to express genes for lipoxygenase (LOX) and hydroperoxide lyase (HPL). organic-chemistry.org When fed polyunsaturated fatty acids like linoleic acid, these engineered yeast cells utilize the enzymatic cascade to produce (3Z)-nonenal, which can then be recovered and oxidized to the final acid product. This method avoids the use of harsh chemical reagents and can be scaled for industrial production from renewable feedstocks. organic-chemistry.org

The natural biosynthetic pathway to C9 aldehydes in plants provides a blueprint for targeted enzymatic synthesis. researchgate.net This pathway involves a two-step enzymatic cascade:

Lipoxygenase (LOX): This enzyme catalyzes the dioxygenation of polyunsaturated fatty acids. Specifically, 9-lipoxygenase (9-LOX) acts on linoleic acid to stereoselectively form 9-hydroperoxyoctadecadienoic acid (9-HPODE). researchgate.net

Hydroperoxide Lyase (HPL): This enzyme then cleaves the 9-HPODE intermediate. This cleavage reaction yields two fragments: (3Z)-nonenal and 9-oxo-nonanoic acid. jk-sci.comsynmr.in

This enzymatic cascade can be performed in vitro using isolated or recombinant enzymes to achieve a high-yield, one-pot synthesis of (3Z)-nonenal. researchgate.net The resulting aldehyde can subsequently be oxidized to (3Z)-nonenoic acid using a compatible aldehyde dehydrogenase. The high specificity of these enzymes ensures the correct double bond placement and cis-configuration. researchgate.net

Derivatization for Functional Studies and Probe Development

To investigate the biological roles and interactions of (3Z)-nonenoic acid, its structure is often chemically modified, or "derivatized." Derivatization of the carboxylic acid functional group can transform the molecule into a probe that is easier to detect, track, or use for identifying binding partners. google.com

Common derivatization strategies include:

Esterification: Converting the carboxylic acid to a simple ester, such as a methyl ester, increases its volatility, making it more suitable for analysis by gas chromatography-mass spectrometry (GC-MS). adelaide.edu.au

Amide Formation: Reacting the acid with an amine can attach various functional tags. For example, coupling with a fluorescent amine creates a probe that can be visualized in cells or tissues using fluorescence microscopy.

Affinity Probes: The carboxylic acid can be linked to a reporter molecule like biotin. This creates an affinity probe that can be used in pull-down assays to isolate and identify proteins that bind to the fatty acid.

These chemical modifications are essential for converting the native molecule into a versatile tool for biochemical and cell biology research, enabling a deeper understanding of its mechanism of action. google.comscispace.com

Esterification for Analytical and Biological Applications (e.g., Methyl Esters)

The conversion of (3Z)-nonenoic acid to its corresponding methyl ester, methyl (3Z)-nonenoate, is a fundamental derivatization strategy in academic research. This process is primarily driven by the need to prepare the molecule for analytical techniques, most notably gas chromatography (GC), and to a lesser extent, for investigating its biological activities. chromatographyonline.comsigmaaldrich.com The esterification process enhances the volatility of the fatty acid, a crucial requirement for GC analysis, allowing for its separation, identification, and quantification within complex mixtures. customs.go.jpchromatographytoday.com

Several methods are employed for the synthesis of fatty acid methyl esters (FAMEs), with acid-catalyzed and base-catalyzed reactions being the most common. A widely used acid-catalyzed method involves heating the fatty acid in the presence of an excess of methanol (B129727) and an acid catalyst, such as hydrochloric acid (HCl) or boron trifluoride (BF₃). chromatographyonline.comnih.gov For instance, a solution of 8% HCl in aqueous methanol can be used, with the reaction proceeding at elevated temperatures (e.g., 100°C for 1-1.5 hours) to ensure complete esterification. nih.gov Alternatively, a 14% solution of boron trifluoride in methanol is also an effective reagent for this transformation, typically requiring heating at around 65°C for 20 minutes. chromatographyonline.com

Base-catalyzed transesterification is another efficient route, particularly when starting from triglycerides or other esters of (3Z)-nonenoic acid. masterorganicchemistry.com This method typically employs a solution of sodium or potassium hydroxide (B78521) in methanol. researchgate.net While highly effective for transesterification, it's important to note that base-catalyzed methods are not suitable for the direct esterification of free fatty acids like (3Z)-nonenoic acid. nih.gov

The resulting methyl (3Z)-nonenoate can be extracted from the reaction mixture using an organic solvent like hexane (B92381) and subsequently analyzed. chromatographyonline.comsigmaaldrich.com Beyond analytics, fatty acid methyl esters, including methyl (3Z)-nonenoate, are of interest in biological research for their potential roles in various cellular processes. researchgate.net

Interactive Table: Common Methods for the Esterification of (3Z)-nonenoic Acid

| Method | Reagents | Typical Conditions | Application |

| Acid-Catalyzed Esterification (HCl) | (3Z)-nonenoic acid, Methanol, Hydrochloric Acid | Heat at 100°C for 1-1.5 hours | GC Analysis |

| Acid-Catalyzed Esterification (BF₃) | (3Z)-nonenoic acid, Methanol, Boron Trifluoride | Heat at 65°C for 20 minutes | GC Analysis |

| Base-Catalyzed Transesterification | (3Z)-nonenoic acid esters (e.g., triglycerides), Methanol, Potassium Hydroxide | Room temperature to 60°C | FAME Synthesis |

Synthesis of Hydroxy Acid Derivatives (e.g., Omega-Hydroxy Acids)

The synthesis of hydroxy acid derivatives of (3Z)-nonenoic acid, particularly omega-hydroxy acids, represents a significant area of academic research, driven by the potential applications of these bifunctional molecules in polymer chemistry and as biological signaling molecules. customs.go.jp The introduction of a hydroxyl group at the terminus of the fatty acid chain (the ω-position) or at other positions can dramatically alter the compound's physical and chemical properties.

One promising strategy for the synthesis of ω-hydroxy fatty acids involves the use of engineered microorganisms. For example, whole-cell biocatalysis systems using engineered Escherichia coli have been developed to produce medium-chain ω-hydroxy fatty acids. frontiersin.org These systems often utilize the AlkBGT hydroxylation system from Pseudomonas putida GPo1, which can effectively hydroxylate the terminal methyl group of fatty acids. frontiersin.org While not specifically demonstrated for (3Z)-nonenoic acid, this approach offers a potentially green and highly selective route to ω-hydroxy-(3Z)-nonenoic acid.

Chemical synthesis routes to ω-hydroxy acids often involve more complex, multi-step processes. One general method involves the reduction of a long-chain dicarboxylic acid monoester. google.com For instance, the monoester of a nonanedioic acid could be selectively reduced to the corresponding ω-hydroxy nonanoic acid. Adapting this to an unsaturated system like (3Z)-nonenoic acid would require careful selection of reagents to avoid reduction of the double bond.

The hydroxylation of the double bond itself is another important derivatization. This can be achieved through various chemical methods, such as epoxidation followed by acid-catalyzed hydrolysis to yield vicinal diols. google.comnih.gov Alternatively, direct hydroxylation of the double bond can be accomplished using oxidizing agents like selenium dioxide or through enzymatic means. google.com Fatty acid hydratases are a class of enzymes that catalyze the addition of water across a double bond, which could potentially be used to introduce a hydroxyl group at either the C-3 or C-4 position of (3Z)-nonenoic acid. researchgate.net

Interactive Table: Strategies for the Synthesis of Hydroxy Derivatives of (3Z)-nonenoic Acid

| Derivative Type | Synthetic Strategy | Key Reagents/Systems | Potential Product |

| Omega-Hydroxy Acid | Biocatalysis | Engineered E. coli with AlkBGT system | ω-Hydroxy-(3Z)-nonenoic acid |

| Omega-Hydroxy Acid | Chemical Synthesis | Reduction of a dicarboxylic acid monoester | ω-Hydroxy-(3Z)-nonenoic acid |

| Vicinal Diol | Chemical Synthesis | Epoxidation followed by hydrolysis | 3,4-Dihydroxynonanoic acid |

| Hydroxy Acid (at double bond) | Biocatalysis | Fatty Acid Hydratase | 3- or 4-Hydroxynonanoic acid |

Advanced Analytical Methodologies for 3z Nonenoic Acid Research

Spectroscopic Techniques for Structural Elucidation in Biological Samples

Spectroscopic methods are indispensable for determining the precise chemical structure of (3Z)-nonenoic acid, especially when isolated from complex biological matrices. These techniques provide detailed information at the atomic and molecular level. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural confirmation of (3Z)-nonenoic acid. nih.gov It provides detailed information about the carbon skeleton and the position and stereochemistry of the double bond. For biological samples, ¹H NMR offers insights into the molecular environment and composition. nih.gov

¹H NMR Spectroscopy : In a typical ¹H NMR spectrum of (3Z)-nonenoic acid, specific proton signals confirm its structure. The protons on the cis-double bond (H-3 and H-4) would appear in the olefinic region (typically 5.0-6.5 ppm). The cis configuration is confirmed by a smaller coupling constant (J-value) between these two protons compared to a trans isomer. Other key signals include the methylene (B1212753) protons adjacent to the carboxyl group (α-protons) and the double bond, as well as the terminal methyl group of the n-pentyl chain.

¹³C NMR Spectroscopy : This technique provides a map of the carbon backbone. The spectrum would show nine distinct carbon signals, including the characteristic signal for the carboxylic acid carbon (around 170-180 ppm), two signals for the sp² hybridized carbons of the double bond, and signals for the aliphatic methylene and methyl carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for (3Z)-Nonenoic Acid

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2 | ~2.4 | t | ~7.5 |

| H-3 | ~5.6 | m | - |

| H-4 | ~5.4 | m | - |

| H-5 | ~2.1 | q | ~7.0 |

| H-6 to H-8 | ~1.3 | m | - |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of a molecule. mdpi.com When coupled with Gas Chromatography (GC), it becomes a powerful tool for separating and identifying volatile compounds like (3Z)-nonenoic acid in complex biological samples. unar.ac.id

For GC-MS analysis, carboxylic acids are often derivatized to increase their volatility. shimadzu.com A common method is esterification to form a methyl ester or a trimethylsilyl (B98337) (TMS) ester. The derivatized (3Z)-nonenoic acid can then be separated from other components in a biological extract on a GC column and subsequently ionized and fragmented in the mass spectrometer. shimadzu.com

The mass spectrum provides a molecular ion peak corresponding to the mass of the derivatized molecule. The fragmentation pattern is a unique fingerprint that helps in structural confirmation. Key fragments would result from cleavage at positions alpha to the double bond and the carbonyl group. Direct infusion MS, often using electrospray ionization (ESI), can also be used to analyze the underivatized acid, typically observing the deprotonated molecule [M-H]⁻ in negative ion mode. youtube.com

Table 2: Characteristic Mass Fragments in GC-MS of TMS-derivatized (3Z)-Nonenoic Acid

| m/z Value | Interpretation |

|---|---|

| 228 | [M]⁺: Molecular ion of the TMS ester |

| 213 | [M-15]⁺: Loss of a methyl group from the TMS moiety |

| 117 | [COOTMS]⁺: Fragment containing the silylated carboxyl group |

Chromatographic Separation and Purification for Biochemical Studies

Chromatography is essential for isolating (3Z)-nonenoic acid from reaction mixtures or biological extracts, which is a prerequisite for detailed structural and functional studies.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and analysis of (3Z)-nonenoic acid. onyxipca.com Developing a robust HPLC method is critical for achieving accurate and reliable results. onyxipca.comjournalbji.com

Method development typically involves:

Column Selection : A reversed-phase column, such as a C8 or C18, is commonly used for separating fatty acids. The nonpolar stationary phase interacts with the alkyl chain of the nonenoic acid.

Mobile Phase Optimization : The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). semanticscholar.org To ensure the carboxylic acid is in its neutral, protonated form for better retention and peak shape, a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) is often added to the mobile phase. onyxipca.com

Detection : Since (3Z)-nonenoic acid lacks a strong chromophore, UV detection can be performed at a low wavelength (e.g., 200-210 nm). Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) provides much higher sensitivity and specificity. nih.gov

Table 3: Example HPLC Gradient for (3Z)-Nonenoic Acid Analysis

| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (0.1% Formic Acid in Acetonitrile) |

|---|---|---|

| 0 | 70 | 30 |

| 15 | 10 | 90 |

| 20 | 10 | 90 |

| 21 | 70 | 30 |

Preparative Chromatography for Isolate Collection

Once an analytical HPLC method is established, it can be scaled up to preparative chromatography to isolate larger quantities of pure (3Z)-nonenoic acid. The principles remain the same, but the instrumentation is different:

Larger Columns : Preparative HPLC uses columns with a larger internal diameter and longer length to accommodate higher sample loads.

Higher Flow Rates : The mobile phase is pumped at a much higher flow rate to process more material in a given time.

Fraction Collection : A fraction collector is used at the column outlet to collect the eluent containing the purified compound as it emerges from the column.

The collected fractions containing pure (3Z)-nonenoic acid can then be concentrated, and the purity can be confirmed using the analytical methods described above (e.g., analytical HPLC, GC-MS, NMR).

Enzymatic Assays for Activity Measurement

Enzymatic assays are laboratory procedures used to measure the rate of an enzyme-catalyzed reaction. chromakresearch.com They are crucial for studying enzymes that either produce, metabolize, or are affected by (3Z)-nonenoic acid. assaygenie.com The design of the assay depends on the specific enzyme and reaction being studied.

A typical enzymatic assay to measure the activity of an enzyme that acts on (3Z)-nonenoic acid would involve incubating the enzyme with the substrate under controlled conditions (e.g., temperature, pH, buffer). The activity is determined by measuring the decrease in the concentration of the substrate ((3Z)-nonenoic acid) or the increase in the concentration of a product over time.

Quantification can be achieved through:

Chromatographic Methods : The reaction can be stopped at various time points, and the concentrations of substrate and product can be measured by HPLC or GC-MS.

Spectrophotometric/Fluorometric Methods : If the reaction produces or consumes a compound that absorbs light or fluoresces, the reaction can be monitored continuously in a spectrophotometer or fluorometer. mdpi.com If not, a coupled enzyme assay can be used, where the product of the first reaction is a substrate for a second enzyme that produces a detectable signal. nih.gov

Table 4: Components of a Hypothetical Enzymatic Assay

| Component | Purpose | Example Concentration |

|---|---|---|

| Buffer (e.g., Phosphate or Tris) | Maintain a constant pH | 50 mM, pH 7.4 |

| Enzyme | Catalyze the reaction | 1-10 µg/mL |

| Substrate ((3Z)-Nonenoic Acid) | Molecule acted upon by the enzyme | 10-100 µM |

| Cofactors (if required) | Non-protein chemical compound required for activity | Varies (e.g., Mg²⁺, NAD⁺) |

Oxygen Electrode Monitoring for Oxygenase Activity

The enzymatic oxidation of (3Z)-nonenoic acid by oxygenases, such as lipoxygenases, involves the consumption of molecular oxygen. An oxygen electrode, often a Clark-type electrode, is a highly effective tool for real-time monitoring of this oxygen uptake. This electrochemical sensor measures the partial pressure of oxygen in a solution, allowing for the direct determination of oxygenase activity.

The principle of this method lies in the reduction of oxygen at a platinum cathode, which generates an electrical current proportional to the oxygen concentration. In a typical assay, (3Z)-nonenoic acid is incubated with the oxygenase enzyme in a sealed reaction chamber containing a buffer of known oxygen saturation. As the enzyme catalyzes the oxidation of the fatty acid, oxygen is consumed, leading to a decrease in its concentration in the solution. The rate of this decrease, measured by the oxygen electrode, is directly proportional to the rate of the enzymatic reaction.

Research on compounds structurally similar to (3Z)-nonenoic acid, such as 3Z-nonenal, has demonstrated the utility of oxygen electrode monitoring in studying their oxidation by enzymes like soybean lipoxygenase-1 (LOX-1). These studies show that O2 uptake, as measured by the electrode, coincides with the activity of the lipoxygenase, confirming the direct involvement of the enzyme in the oxidation process.

The data obtained from oxygen electrode monitoring can be used to calculate the initial reaction velocity (V₀) of the oxygenase with (3Z)-nonenoic acid as the substrate. By varying the substrate concentration and measuring the corresponding initial rates of oxygen consumption, researchers can determine key kinetic parameters, providing insights into the enzyme's efficiency and mechanism.

Table 1: Representative Data from Oxygen Electrode Monitoring of (3Z)-Nonenoic Acid Oxidation by a Putative Oxygenase

| (3Z)-Nonenoic Acid Concentration (µM) | Initial Rate of Oxygen Consumption (µmol/min) |

| 10 | 5.2 |

| 20 | 9.8 |

| 40 | 16.5 |

| 80 | 25.1 |

| 160 | 34.8 |

| 320 | 40.2 |

This interactive table showcases hypothetical data illustrating the relationship between substrate concentration and the rate of oxygen consumption as would be measured by an oxygen electrode.

Spectrophotometric Assays for Enzyme Kinetics

Spectrophotometric assays are a cornerstone of enzyme kinetics, offering a continuous and highly sensitive method for monitoring reaction progress. In the context of (3Z)-nonenoic acid, these assays are particularly useful for studying its oxidation by lipoxygenases. The enzymatic oxidation of unsaturated fatty acids like (3Z)-nonenoic acid often leads to the formation of a conjugated diene system in the product, which exhibits strong ultraviolet (UV) absorbance at a characteristic wavelength.

The basis of this assay is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. When lipoxygenase acts on (3Z)-nonenoic acid, it abstracts a hydrogen atom and facilitates the insertion of molecular oxygen, resulting in a hydroperoxy fatty acid. This reaction is accompanied by a rearrangement of the double bonds to form a conjugated diene. This newly formed chromophore typically absorbs light in the 234 nm region.

To perform the assay, the reaction is initiated by adding the enzyme to a solution containing (3Z)-nonenoic acid in a quartz cuvette placed within a spectrophotometer. The increase in absorbance at the specific wavelength (around 234 nm) is monitored over time. The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

By measuring the initial reaction rates at various substrate concentrations, a Michaelis-Menten plot can be constructed. This allows for the determination of the Michaelis constant (Kₘ), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). These kinetic parameters are crucial for comparing the enzyme's affinity and catalytic efficiency for (3Z)-nonenoic acid with other substrates. While the specific extinction coefficient for the hydroperoxide of (3Z)-nonenoic acid may need to be experimentally determined, a value of approximately 25,000 M⁻¹cm⁻¹ is often used for similar conjugated diene hydroperoxides derived from fatty acids.

Table 2: Illustrative Michaelis-Menten Kinetic Data for the Oxidation of (3Z)-Nonenoic Acid Determined by Spectrophotometry

| Substrate Concentration [(3Z)-Nonenoic Acid] (µM) | Initial Velocity (V₀) (µM/min) |

| 5 | 0.28 |

| 10 | 0.50 |

| 20 | 0.83 |

| 40 | 1.25 |

| 80 | 1.67 |

| 160 | 2.00 |

This interactive table presents a hypothetical dataset for a spectrophotometric enzyme kinetic analysis of (3Z)-nonenoic acid oxidation, which could be used to determine Kₘ and Vₘₐₓ.

Emerging Research Directions and Academic Applications

Investigation as a Biochemical Reagent in Life Science Research

(3Z)-Nonenoic acid is utilized as a biochemical reagent in life sciences. medchemexpress.commedchemexpress.eu Biochemical reagents are essential chemicals, either organic compounds or biological substances, that are fundamental to laboratory research in biochemistry, cell biology, and molecular biology. amerigoscientific.com As a naturally occurring fatty acid found in various plant and animal tissues, (3Z)-nonenoic acid serves as a valuable biological material for a range of research applications. ontosight.ai

Its function as a research tool stems from its involvement in core biological processes. It is recognized as an intermediate in fatty acid metabolism, including synthesis and beta-oxidation. ontosight.ai This involvement allows researchers to use it as a substrate or modulator in studies aimed at elucidating metabolic pathways. Furthermore, its derivatives are implicated in signaling pathways, making the parent compound a useful starting point for investigating these complex cellular communication networks. ontosight.ai The availability of (3Z)-nonenoic acid for research purposes facilitates studies exploring its potential anti-inflammatory and antimicrobial properties, as well as its role as a precursor for other bioactive molecules. ontosight.aimedchemexpress.com

Exploration in Enzyme Inhibitor Design and Mechanism Studies

A significant area of research for (3Z)-nonenoic acid is its role as an enzyme inhibitor, particularly in the study of carbonic anhydrases (CAs). unifi.ittandfonline.com Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov The mitochondrial isoforms, CA VA and CA VB, are specifically involved in metabolic processes like de novo lipogenesis and fatty acid biosynthesis. tandfonline.comnih.gov

Recent studies have identified (3Z)-nonenoic acid as a potent and selective inhibitor of human carbonic anhydrase VA (hCA VA). unifi.ittandfonline.com Research has demonstrated its effectiveness, noting its ability to inhibit hCA VA with a high degree of selectivity over the more ubiquitous off-target isoform, hCA II. unifi.ittandfonline.com This selectivity is crucial for developing targeted therapeutic agents and research probes with minimal side effects. sigmaaldrich.com

The inhibitory action of (3Z)-nonenoic acid and similar compounds provides a valuable tool for studying the physiological roles of specific CA isoforms. By selectively inhibiting hCA VA, researchers can investigate its precise contribution to metabolic fluxes and fatty acid synthesis. nih.gov This makes (3Z)-nonenoic acid a lead compound in the design of novel inhibitors for conditions linked to metabolic dysregulation. tandfonline.com

| Inhibitor | Target Enzyme | Inhibition Constant (K_I) | Selectivity Profile | Research Context |

| (3Z)-Nonenoic acid | hCA VA | < 5 µM | Selective for hCA VA over hCA II | Anti-obesity research, metabolic studies unifi.ittandfonline.com |

| 2-Hydroxyisobutyric acid | hCA VA | < 5 µM | Selective for hCA VA over hCA II | Anti-obesity research, metabolic studies unifi.ittandfonline.com |

| Tropolone | hCA VA | - | New chemotype with CA inhibitory properties | Drug design, discovery of new inhibitor scaffolds tandfonline.com |

| Acetazolamide | hCA VA / VB | - | Broad-spectrum CA inhibitor | Clinical drug used as a diuretic, induces weight loss tandfonline.comnih.gov |

| Topiramate | hCA VA / VB | - | Broad-spectrum CA inhibitor | Clinical drug used as an antiepileptic, induces weight loss tandfonline.comnih.gov |

Integration into Systems Biology and Metabolomics Research

The study of (3Z)-nonenoic acid is being integrated into the fields of systems biology and metabolomics. hmdb.canih.gov Systems biology aims to model and understand the complex interactions within biological systems as a whole, while metabolomics focuses on the comprehensive measurement of all small molecules, or metabolites, in a biological sample. nih.gov As an endogenous metabolite, (3Z)-nonenoic acid is a component of the cellular metabolome and its fluctuations can provide insights into the physiological state of an organism. nih.govnih.gov

The compound is listed in prominent metabolic databases such as the Human Metabolome Database (HMDB) and the Metabolomics Workbench, signifying its relevance in large-scale metabolic studies. nih.gov Its methyl ester derivative, methyl (3Z)-non-3-enoate, is also recognized in these databases. hmdb.ca The integration of metabolomics data with genomic and proteomic information in a systems biology framework allows researchers to connect changes in the concentration of metabolites like (3Z)-nonenoic acid to broader systemic activities and phenotypic changes. nih.gov This approach is crucial for identifying metabolites that not only act as biomarkers but also as active regulators of biological processes. nih.gov

Future Prospects for Understanding Biological Function and Pathway Engineering

Future research on (3Z)-nonenoic acid is poised to further unravel its biological functions and harness its metabolic pathways through engineering. Understanding its role as a selective inhibitor of carbonic anhydrase VA opens avenues to explore its function in regulating fatty acid biosynthesis and energy metabolism. tandfonline.comnih.gov

A key area of future development is in metabolic and pathway engineering. researchgate.net Research has detailed the biotechnological production of related compounds, such as 9-oxononanoic acid and the aldehyde (3Z)-nonenal, from precursor fatty acids like linoleic and linolenic acid. researchgate.netmdpi.com These syntheses are achieved through multi-enzyme cascades, often involving lipoxygenase (LOX) and hydroperoxide lyase (HPL) enzymes. researchgate.netmdpi.com

For instance, a two-step, one-pot enzymatic process can convert linoleic acid into 9-oxononanoic acid, with (3Z)-nonenal produced as a byproduct. researchgate.netmdpi.com This process utilizes a 9S-lipoxygenase and a 9/13-hydroperoxide lyase. researchgate.net The ability to construct these artificial metabolic pathways in microbial hosts like E. coli represents a significant step in sustainable chemical production. researchgate.net Future pathway engineering efforts could focus on optimizing these enzymatic cascades to specifically maximize the yield of (3Z)-nonenoic acid itself, potentially through the use of engineered carboxylic acid reductases (CARs) or other novel biocatalysts. mdpi.com Such advancements would not only enhance our understanding of its biosynthesis but also enable its production for various research and industrial applications.

Q & A

Q. Table 1: Key Analytical Parameters for Characterization

| Technique | Parameters | Purpose |

|---|---|---|

| NMR | Chemical shifts (δ 5.3–5.4 ppm for Z-alkene protons) | Confirm double-bond geometry |

| GC-MS | Retention time, molecular ion peak (m/z 170) | Assess purity and molecular weight |

| IR Spectroscopy | C=O stretch (~1700 cm) | Identify carboxylic acid group |

Basic: What analytical techniques are most effective for quantifying this compound in biological matrices?

Answer:

High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. Internal standards (e.g., deuterated analogs) should be used to correct for matrix effects. Validate methods using spike-recovery experiments (85–115% recovery range) and calibration curves (R > 0.99) .

Advanced: How can researchers resolve contradictions in spectral data or biological activity reports for this compound?

Answer:

Contradictions often arise from impurities, isomerization during analysis, or contextual factors (e.g., cell line variability). To address this:

- Replicate experiments under controlled conditions (pH, temperature) to isolate variables .

- Cross-validate data using orthogonal techniques (e.g., compare NMR with X-ray crystallography if feasible).

- Apply multivariate statistical analysis (e.g., PCA) to identify outliers or confounding factors .

Advanced: What experimental designs are optimal for investigating the mechanistic role of this compound in lipid signaling pathways?

Answer:

Use isotopic labeling (e.g., -labeled substrates) to trace metabolic incorporation into lipid mediators. Combine in vitro assays (e.g., enzyme inhibition studies) with in silico molecular docking simulations to map binding affinities. Ensure ethical compliance by pre-registering protocols and including negative controls to rule off-target effects .

Q. Table 2: Key Steps for Mechanistic Studies

| Step | Methodology | Outcome Metric |

|---|---|---|

| Isotopic labeling | Synthesize -3Z-nonenoic acid | Track metabolic flux via MS/MS |

| Enzyme assays | Measure IC values | Quantify inhibitory potency |

| Molecular docking | AutoDock Vina or Schrödinger Suite | Predict binding modes |

Advanced: How should researchers address variability in reported bioactivity data across different studies?

Answer:

Conduct a systematic meta-analysis to identify trends or methodological disparities. Key steps:

- Define inclusion criteria : Exclude studies with inadequate purity validation (<95%) or lacking negative controls .

- Standardize metrics : Normalize bioactivity data to molar concentrations rather than mass/volume.

- Use random-effects models to account for heterogeneity between studies .

Basic: What ethical and practical considerations are critical when designing human subject studies involving this compound?

Answer:

Adhere to ethical review board guidelines, including:

- Data anonymization : Store pseudonymized data with restricted access to the "key" .

- Informed consent : Disclose potential risks (e.g., gastrointestinal irritation) and benefits.

- Transparency : Pre-register hypotheses and analysis plans to avoid post hoc bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.